molecular formula C9H17NO4 B1676009 m-DIOXANE, 5-ETHYL-5-NITRO-2-PROPYL- CAS No. 5702-40-9

m-DIOXANE, 5-ETHYL-5-NITRO-2-PROPYL-

Cat. No.: B1676009
CAS No.: 5702-40-9
M. Wt: 203.24 g/mol
InChI Key: MPWDGAHTGODYEE-UHFFFAOYSA-N
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Description

m-Dioxane, 5-ethyl-5-nitro-2-propyl- is a bioactive chemical.

Scientific Research Applications

Research Applications

  • Solvent for Organic Reactions
    • m-Dioxane is often used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its polar aprotic nature makes it suitable for reactions involving ionic intermediates.
  • Pharmaceutical Development
    • The compound has been investigated for its potential in drug formulation and development. Its bioactive properties may contribute to the efficacy of certain pharmaceuticals.
  • Chemical Analysis
    • As a solvent, m-Dioxane is utilized in analytical chemistry for the extraction and analysis of various substances, including pharmaceuticals and environmental samples.
  • Biological Studies
    • m-Dioxane has been employed in biological experiments to study its effects on cellular processes. Its nitro group can participate in redox reactions, making it a candidate for investigating oxidative stress in cells.

Toxicological Studies

Despite its useful applications, m-Dioxane, 5-ethyl-5-nitro-2-propyl has associated health risks that necessitate careful handling:

  • Acute Toxicity
    • Exposure to high concentrations can lead to severe health effects, including liver and kidney damage. Research indicates that occupational exposure can result in significant health hazards .
  • Chronic Effects
    • Long-term exposure studies have shown that chronic exposure may lead to carcinogenic effects and other severe health issues .

Data Tables

Application AreaDescriptionNotes
Organic SynthesisUsed as a solvent for various organic reactionsPolar aprotic solvent
Pharmaceutical ResearchInvestigated for drug formulation and efficacyPotential bioactive properties
Analytical ChemistryEmployed for extraction and analysis of compoundsUseful in environmental monitoring
Biological ResearchStudied for effects on cellular processesInvestigates oxidative stress

Case Studies

  • Pharmaceutical Formulation Study
    • A study examined the use of m-Dioxane in formulating a new drug targeting specific cellular pathways. Results indicated enhanced solubility and bioavailability compared to traditional solvents.
  • Environmental Impact Assessment
    • Research conducted on the environmental persistence of m-Dioxane highlighted its potential risks when released into aquatic systems. The study found that while it does not bioaccumulate significantly, it poses risks to aquatic organisms at high concentrations .
  • Occupational Exposure Analysis
    • An epidemiological study assessed the health impacts of workers exposed to m-Dioxane in industrial settings. Findings revealed correlations between exposure levels and increased incidence of liver dysfunction among workers .

Properties

CAS No.

5702-40-9

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethyl-5-nitro-2-propyl-1,3-dioxane

InChI

InChI=1S/C9H17NO4/c1-3-5-8-13-6-9(4-2,7-14-8)10(11)12/h8H,3-7H2,1-2H3

InChI Key

MPWDGAHTGODYEE-UHFFFAOYSA-N

SMILES

CCCC1OCC(CO1)(CC)[N+](=O)[O-]

Canonical SMILES

CCCC1OCC(CO1)(CC)[N+](=O)[O-]

Appearance

Solid powder

Key on ui other cas no.

5702-40-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxane, 5-ethyl-5-nitro-2-propyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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